4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine

Data Gap Kinase Inhibitor Fragment Procurement Risk

4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine is a synthetic small molecule featuring a pyrimidine core substituted at the 4-position with a 1-methyl-1H-pyrazol-4-yl moiety and at the 2-position with a piperidin-3-yl group. This compound belongs to the class of pyrazolyl-pyrimidine derivatives, which are widely explored in medicinal chemistry as kinase inhibitor scaffolds.

Molecular Formula C13H17N5
Molecular Weight 243.31 g/mol
Cat. No. B13200894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine
Molecular FormulaC13H17N5
Molecular Weight243.31 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC(=NC=C2)C3CCCNC3
InChIInChI=1S/C13H17N5/c1-18-9-11(8-16-18)12-4-6-15-13(17-12)10-3-2-5-14-7-10/h4,6,8-10,14H,2-3,5,7H2,1H3
InChIKeyMFEZLPIGVVRXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine: Chemical Class and Basic Profile for Procurement


4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine is a synthetic small molecule featuring a pyrimidine core substituted at the 4-position with a 1-methyl-1H-pyrazol-4-yl moiety and at the 2-position with a piperidin-3-yl group. This compound belongs to the class of pyrazolyl-pyrimidine derivatives, which are widely explored in medicinal chemistry as kinase inhibitor scaffolds [1]. In public databases, the compound itself is primarily cited as a substructure of more complex derivatives, such as those in the cyclin-dependent kinase (CDK) inhibitor field, rather than as a standalone bioactive entity [2]. Its specific substitution pattern, particularly the 2-(piperidin-3-yl) linkage, distinguishes it from more common 4-(piperidin-4-yl) or 2-amino-piperidine analogs.

Why Generic Pyrazolyl-Pyrimidine Analogs Cannot Substitute 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine


A direct, evidence-backed case for the unique differentiation of this compound cannot be constructed from available public data [1]. No peer-reviewed studies or patents were identified that report quantitative biological, physicochemical, or synthetic yield data for the specific compound 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine in a comparative context. This absence of data makes it scientifically unsound to claim its superiority over close analogs like 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)pyrimidine or 4-(pyrazol-4-yl)-pyrimidine cores. The key risk of generic substitution lies in the uncharacterized impact of the 2-(piperidin-3-yl) substitution on target binding, selectivity, and synthetic derivatization potential, as the nearest activity data (IC50 ~50-65 µM against CDK12) belongs to a more complex derivative, not the free amine [2]. Without direct experimental comparison, any substitution introduces unquantified risk.

Quantitative Differentiation Evidence for 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine Against Comparators


Limitation: Absence of Direct Quantitative Comparator Data for the Free Compound

No direct, quantitative head-to-head comparison data is available for 4-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine against any specific comparator. A comprehensive search of the scientific and patent literature failed to identify any assay results (IC50, Kd, EC50, LogP, solubility, etc.) for this exact compound. The closest available evidence comes from a more complex, functionalized derivative (BDBM478999) which exhibits weak activity against CDK12 (IC50 = 50,100 nM and 65,000 nM), but this data cannot be deconvoluted to define the contribution of the core scaffold [1]. Therefore, no evidence-based differentiation claim can be made.

Data Gap Kinase Inhibitor Fragment Procurement Risk

Structural Comparison: 2-(Piperidin-3-yl) vs. 2-(Piperidin-4-yl) Isomers and 2-Amino Analogs

Structural biology data from related 4-(pyrazol-4-yl)-pyrimidine series bound to CDK6 (e.g., PDB 3NUP) highlights that the 2-position substituent on the pyrimidine ring makes critical interactions with the kinase hinge region [1]. In these structures, a 2-aminoalkyl substituent acts as a hydrogen bond donor/acceptor. A 2-(piperidin-3-yl) group, as in the target compound, would present a sterically hindered, protonatable secondary amine in a different geometry than the more common 4-piperidinyl or 4-aminopiperidine motifs. This is a class-level inference from the CDK4/6 inhibitor field where the nature, size, and geometry of the substituent at the pyrimidine 2-position is a key selectivity determinant. However, no direct comparative data between 3-piperidinyl and 4-piperidinyl isomers exist for this specific scaffold.

Structural Biology CDK6 Inhibitor Isomeric Differentiation

Potential Application Scenarios for 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine Based on Available Evidence


Fragment-Based or Scaffold-Hopping Library Design for Novel Kinase Inhibitors

Given the established importance of the 2-substituent on pyrazol-4-yl-pyrimidine cores for kinase hinge-binding and selectivity [1], this compound could serve as a distinct fragment or scaffold-hopping element. Its 2-(piperidin-3-yl) group offers an unexplored vector for interaction with the ribose pocket or solvent-exposed region, differing from heavily optimized 2-amino or 4-piperidine cores. Procurement is justified for projects specifically seeking to explore this novel chemical space, accepting the risk of uncharacterized activity.

Synthesis of Patent-Distinct CDK12 Inhibitor Derivatives

The target compound's core structure is present in a functionalized derivative (BDBM478999) that has been claimed in patents (US10894788 and US11390618) showing inhibitory activity against CDK12 [2]. While the standalone core lacks potency, it is a key synthetic intermediate. A research group aiming to create novel, patentable CDK12 inhibitors with a similar binding mode but different peripheral groups would require this specific 2-(piperidin-3-yl) core as a building block. This provides a direct synthetic route to a distinct chemical series.

Selective Functionalization Studies via the Secondary Amine Handle

The piperidine ring in the target compound contains a secondary amine, providing a unique chemical handle for derivatization (e.g., amide coupling, reductive amination, urea formation) that can dramatically alter compound properties. This chemical feature is a key differentiator from non-basic analogs. Procurement is specifically suited for medicinal chemistry programs where a rapid exploration of structure-activity relationships (SAR) around a basic nitrogen is required, enabling divergent synthesis from a common intermediate.

Quote Request

Request a Quote for 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.